molecular formula C23H28N6O B3744383 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B3744383
M. Wt: 404.5 g/mol
InChI Key: RNQJSCFOYDZTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . Attached to this ring are a benzyl-piperidinyl group, a methoxyphenyl group, and two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazine ring and the attachment of the various functional groups. The exact synthesis would depend on the specific reactions used and the order in which the groups are attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the benzyl-piperidinyl group, the methoxyphenyl group, and the amine groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amine groups could make the compound a potential nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine groups and the nonpolar aromatic rings could affect its solubility, while the presence of the nitrogen atoms could affect its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its properties, reactions, and potential applications. This could include investigating its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

properties

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-30-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJSCFOYDZTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
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6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

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